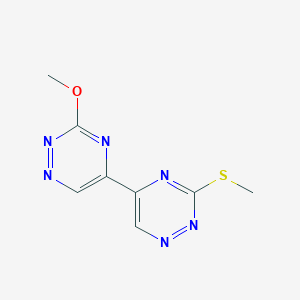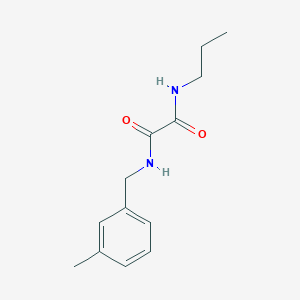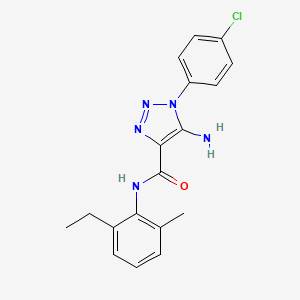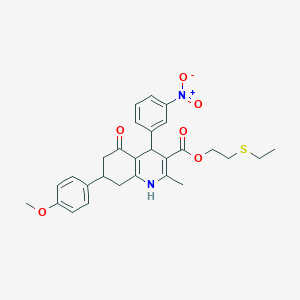
3-methoxy-3'-(methylthio)-5,5'-bi-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-3'-(methylthio)-5,5'-bi-1,2,4-triazine, commonly known as MMB, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. MMB is a derivative of 1,2,4-triazine, a class of compounds that has been extensively studied for their biological activities. The unique structure of MMB makes it an attractive candidate for various research applications, including drug discovery, bioimaging, and chemical biology.
作用机制
The mechanism of action of MMB is not fully understood, but it is believed to involve the inhibition of protein synthesis. MMB has been shown to bind to the ribosome and prevent the translation of messenger RNA into protein. This leads to the inhibition of cell growth and proliferation, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
MMB has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that MMB can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. MMB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MMB has been shown to have anti-inflammatory activity, which may contribute to its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of MMB is its unique structure, which makes it an attractive scaffold for drug discovery and bioimaging. MMB is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of MMB is its potential toxicity, which may limit its use in vivo. In addition, the mechanism of action of MMB is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for the study of MMB. One potential direction is the development of MMB derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the investigation of the mechanism of action of MMB, which may lead to the identification of new therapeutic targets. In addition, MMB may have potential applications in the treatment of inflammatory diseases, and further studies are needed to explore this potential. Overall, the study of MMB has the potential to lead to the development of new drugs and diagnostic tools for various diseases.
合成方法
The synthesis of MMB can be achieved through a variety of methods, including the reaction of 3-methoxy-5,5'-diamino-4,4'-bi-1,2,4-triazine with methylthiol chloride or the reaction of 3-methoxy-5,5'-dichloro-4,4'-bi-1,2,4-triazine with sodium methylthiolate. These methods have been optimized to yield high purity and high yield of MMB.
科学研究应用
MMB has been studied for its potential applications in various scientific research fields. One of the most promising applications is in drug discovery, where MMB can be used as a scaffold for the development of new drugs. MMB has been shown to have antitumor activity, and its derivatives have been synthesized and tested for their anticancer properties. MMB has also been used as a fluorescent probe for bioimaging, where it can selectively label cancer cells and allow for their visualization. In addition, MMB has been used in chemical biology studies, where it can be used to probe protein-ligand interactions and enzyme activity.
属性
IUPAC Name |
3-methoxy-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6OS/c1-15-7-11-5(3-9-13-7)6-4-10-14-8(12-6)16-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHCQBYVFUTQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=N1)C2=CN=NC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B4948392.png)
![2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine](/img/structure/B4948394.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4948399.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4948407.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-biphenylylmethyl)methanamine](/img/structure/B4948410.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenylpiperazine](/img/structure/B4948416.png)
![4-(4-fluorophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4948422.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4948430.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4948434.png)


![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4948448.png)

